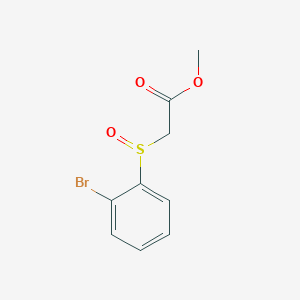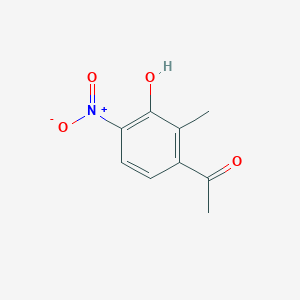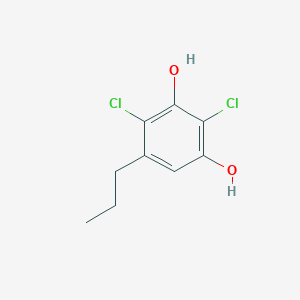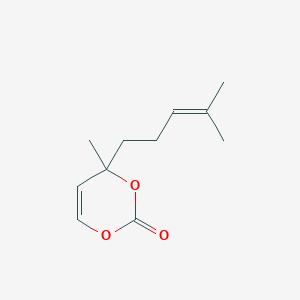![molecular formula C31H35NO2 B14400045 2-Cyano-4-hexylphenyl 4'-pentyl[1,1'-biphenyl]-4-carboxylate CAS No. 87686-90-6](/img/structure/B14400045.png)
2-Cyano-4-hexylphenyl 4'-pentyl[1,1'-biphenyl]-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyano-4-hexylphenyl 4’-pentyl[1,1’-biphenyl]-4-carboxylate is a complex organic compound known for its unique structural properties This compound is part of the biphenyl family, which is characterized by two benzene rings connected by a single bond
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-4-hexylphenyl 4’-pentyl[1,1’-biphenyl]-4-carboxylate typically involves multiple steps:
Acylation Reaction: The initial step involves the acylation of biphenyl with pentanoyl chloride in the presence of aluminum chloride to form 4-pentanoylbiphenyl.
Reduction: The 4-pentanoylbiphenyl is then reduced using hydrazine hydrate and potassium hydroxide to yield 4-pentylbiphenyl.
Bromination: Bromine is added to the biphenyl to introduce a bromine atom at the desired position.
Cyanation: The brominated biphenyl is then treated with copper(I) cyanide in dimethylformamide (DMF) to replace the bromine atom with a cyano group.
Esterification: Finally, the cyano-substituted biphenyl undergoes esterification with 4-hexylphenol to form the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-Cyano-4-hexylphenyl 4’-pentyl[1,1’-biphenyl]-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The cyano and carboxylate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or sodium ethoxide.
Major Products
Oxidation: Carboxylic acids and their derivatives.
Reduction: Amines and related compounds.
Substitution: Various substituted biphenyl derivatives.
Aplicaciones Científicas De Investigación
2-Cyano-4-hexylphenyl 4’-pentyl[1,1’-biphenyl]-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its role in developing new pharmaceuticals.
Industry: Utilized in the production of liquid crystal displays (LCDs) and organic light-emitting diodes (OLEDs).
Mecanismo De Acción
The mechanism of action of 2-Cyano-4-hexylphenyl 4’-pentyl[1,1’-biphenyl]-4-carboxylate involves its interaction with specific molecular targets. The cyano and carboxylate groups play a crucial role in binding to these targets, influencing various biochemical pathways. The compound’s unique structure allows it to modulate the activity of enzymes and receptors, leading to its diverse effects.
Comparación Con Compuestos Similares
Similar Compounds
4-Cyano-4’-pentylbiphenyl: Known for its use in liquid crystal technology.
4-Cyano-4’-hexylbiphenyl: Similar structure but with a hexyl group instead of a pentyl group.
4-Cyano-4’-octylbiphenyl: Contains an octyl group, offering different physical properties.
Uniqueness
2-Cyano-4-hexylphenyl 4’-pentyl[1,1’-biphenyl]-4-carboxylate stands out due to its combination of cyano and carboxylate groups, which provide unique reactivity and binding properties. This makes it particularly valuable in applications requiring specific molecular interactions, such as in advanced materials and pharmaceuticals.
Propiedades
Número CAS |
87686-90-6 |
|---|---|
Fórmula molecular |
C31H35NO2 |
Peso molecular |
453.6 g/mol |
Nombre IUPAC |
(2-cyano-4-hexylphenyl) 4-(4-pentylphenyl)benzoate |
InChI |
InChI=1S/C31H35NO2/c1-3-5-7-9-11-25-14-21-30(29(22-25)23-32)34-31(33)28-19-17-27(18-20-28)26-15-12-24(13-16-26)10-8-6-4-2/h12-22H,3-11H2,1-2H3 |
Clave InChI |
XTBAJBJKBZKXSQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC1=CC(=C(C=C1)OC(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)CCCCC)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl [2-(4-bromophenyl)-1-hydroxy-2-oxoethyl]carbamate](/img/structure/B14399968.png)

![2,3-Bis[(2,4-dichlorophenyl)sulfanyl]naphthalene-1,4-dione](/img/structure/B14399988.png)
![2-[(Z)-(3-Amino-1-hydroxypyridin-2(1H)-ylidene)amino]benzoic acid](/img/structure/B14400003.png)

![4-[(E)-Phenyldiazenyl]-N-(1-phenylethyl)benzamide](/img/structure/B14400014.png)
![4-Pentylphenyl 4-[(4-cyanobenzoyl)oxy]-3-methoxybenzoate](/img/structure/B14400020.png)


![3-{(E)-[2-(4-Ethoxyphenyl)-2-oxoethylidene]amino}benzoic acid](/img/structure/B14400042.png)
![4-Methylbenzene-1-sulfonic acid--1-oxaspiro[4.5]decan-8-ol (1/1)](/img/structure/B14400049.png)


![3,6,8,10-Tetramethylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14400060.png)
